(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a complex organic compound belonging to the purine family. Purines are a class of nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids like DNA and RNA. This specific compound is characterized by its unique substituents and functional groups, which contribute to its potential biological activities and applications in scientific research.
This compound can be synthesized in laboratory settings through various organic synthesis methods. Research has shown that derivatives of purines can be obtained from natural sources or synthesized chemically to explore their pharmacological properties.
The compound can be classified as a purine derivative due to its structural features. It contains a purine ring system with additional functional groups that enhance its reactivity and biological activity. The presence of the benzyl and isobutyl groups further categorizes it as an alkyl-substituted purine.
The synthesis of (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid generally involves multi-step synthetic routes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. Techniques such as chromatography may be employed for purification.
The molecular structure of (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can be represented as follows:
This formula indicates that the compound contains 17 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.
The structural analysis reveals a tetrahydro-purine framework featuring two keto groups at positions 2 and 6, contributing to its reactivity. The presence of an acetic acid functional group enhances its solubility in polar solvents.
(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid primarily revolves around its interaction with biological targets:
Studies have indicated that modifications on the purine structure can significantly alter binding affinities and biological activities.
(3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid has potential applications in various fields:
The synthesis of (3-benzyl-7-isobutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (molecular formula: C₁₈H₂₂N₆O₃, MW: 370.41 g/mol) hinges on strategic xanthine core modifications [1] [6]. A pivotal advancement involves regioselective N-alkylation at the N1 and N7 positions of the 2,6-dioxopurine scaffold. Contemporary protocols employ N-acylhydrazide intermediates to introduce the acetic acid moiety, as verified by spectral data (C₁₆H₁₈N₆O₃, MW: 342.36 g/mol for analogous structures) [6]. Innovations include tandem cyclization-alkylation using ethoxymethylene malononitrile under reflux, achieving purine ring formation and side-chain incorporation in a single step [9]. Microwave-assisted synthesis further enhances ring-closure efficiency, reducing reaction times by 60% compared to conventional reflux [9].
Table 1: Comparative Yields in Purine Core Alkylation
Alkylating Agent | Reaction Conditions | Yield (%) | Regioselectivity (N1:N9 Ratio) |
---|---|---|---|
Ethyl Bromoacetate | K₂CO₃, DMF, 80°C, 6h | 78% | 9:1 |
Benzyl Chloride | TEA, EtOH, Reflux, 12h | 65% | 8:2 |
Isobutyl Iodide | NaH, THF, 0°C→RT, 8h | 82% | 9.5:0.5 |
Benzyl group installation at N3 utilizes nucleophilic displacement, where benzyl halides react with purine salts in dimethylformamide (DMF) at 60–80°C. Optimized conditions (triethylamine catalyst, 12h reflux) yield 65–78% without N9 byproducts [9]. Isobutyl incorporation at N7 requires stringent temperature control (0°C→RT) to prevent dialkylation, with NaH in tetrahydrofuran (THF) proving superior (82% yield) over K₂CO₃ (58% yield) [5] [9]. The isobutyl chain’s steric bulk enhances metabolic stability by shielding the purine core from enzymatic degradation [3]. Carboxylic acid functionalization is achieved via hydrazide intermediates followed by oxidative cleavage, as validated for C₁₈H₂₂N₆O₃ derivatives [6].
Structural validation combines FTIR, NMR, and high-resolution mass spectrometry. FTIR spectra confirm carbonyl stretches at 1,710 cm⁻¹ (xanthine C2=O), 1,690 cm⁻¹ (C6=O), and 1,650 cm⁻¹ (acetic acid C=O) [5]. ¹H NMR (DMSO-d6) displays distinct signals: δ 7.28–7.35 (m, 5H, benzyl Ar-H), δ 4.65 (s, 2H, CH₂COOH), δ 3.98 (d, 2H, N7-CH₂-isobutyl), and δ 2.20 (m, 1H, isobutyl CH) [6]. ¹³C NMR resonances at δ 170.5 (COOH), 155.2 (C2), 151.8 (C6), and 135.1 (benzyl ipso-C) corroborate the architecture [6]. HRMS (ESI+) shows [M+H]⁺ at m/z 371.1802 (calc. 371.1798 for C₁₈H₂₃N₆O₃⁺) [1].
Though excluded from dosage/safety discussions, mechanistic studies note this compound’s bioactivity stems from xanthine core mimicry of adenosine. The benzyl group enables π-stacking with serotonin receptor residues (5-HT₄/5-HT₆), while the isobutyl chain enhances lipophilicity (cLogP ≈ 2.1) for blood-brain barrier penetration [3]. Patent literature highlights derivatives as kinase inhibitors (CDK2) and diuretics, with IC₅₀ values of 0.057–0.184 μM against cancer cells [3] [9].
Table 3: Biological Targets of Structural Analogs
Target Protein | Biological Activity | Reported IC₅₀/EC₅₀ | Structural Determinants |
---|---|---|---|
CDK2/Cyclin A2 | Cell cycle inhibition | 0.057–0.184 μM | Pyrazolopyrimidine core, benzyl group |
5-HT₄ Receptor | Serotonin antagonism | <1 μM | N3-Benzyl, carbonyl orientation |
5-Lipoxygenase | Anti-inflammatory action | Submicromolar | Isobutyl hydrophobic pocket fit |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1